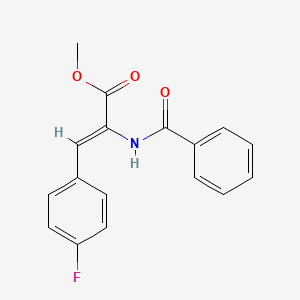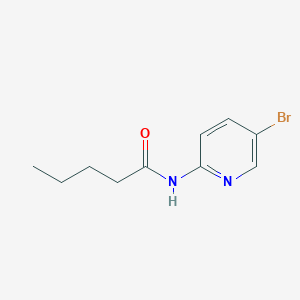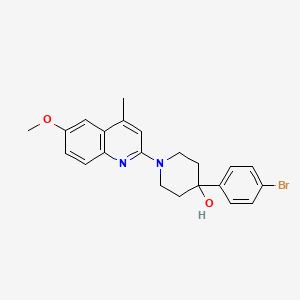![molecular formula C19H26FNO B4882817 N-[2-(3-fluorophenyl)ethyl]-4-methyl-4-(5-methyl-2-furyl)-2-pentanamine](/img/structure/B4882817.png)
N-[2-(3-fluorophenyl)ethyl]-4-methyl-4-(5-methyl-2-furyl)-2-pentanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(3-fluorophenyl)ethyl]-4-methyl-4-(5-methyl-2-furyl)-2-pentanamine, also known as FPEMPA, is a chemical compound that belongs to the family of phenethylamines. It is a potent and selective agonist of the AMPA receptor, which is a subtype of glutamate receptors that play a critical role in synaptic plasticity and learning and memory processes in the brain.
Mécanisme D'action
N-[2-(3-fluorophenyl)ethyl]-4-methyl-4-(5-methyl-2-furyl)-2-pentanamine acts as a positive allosteric modulator of the AMPA receptor, which means that it enhances the activity of the receptor by binding to a site on the receptor that is distinct from the glutamate binding site. This results in an increase in the flow of positively charged ions (mainly sodium and calcium) into the postsynaptic neuron, leading to depolarization and the generation of an action potential.
Biochemical and Physiological Effects:
The activation of AMPA receptors by N-[2-(3-fluorophenyl)ethyl]-4-methyl-4-(5-methyl-2-furyl)-2-pentanamine has been shown to enhance synaptic transmission and plasticity, leading to an improvement in learning and memory processes. N-[2-(3-fluorophenyl)ethyl]-4-methyl-4-(5-methyl-2-furyl)-2-pentanamine has also been shown to have neuroprotective effects in animal models of stroke and epilepsy, possibly due to its ability to enhance the activity of the AMPA receptor and promote neuronal survival.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(3-fluorophenyl)ethyl]-4-methyl-4-(5-methyl-2-furyl)-2-pentanamine is a potent and selective agonist of the AMPA receptor, making it a valuable tool compound for studying the role of AMPA receptors in synaptic plasticity and learning and memory processes. However, its high potency and selectivity can also be a limitation, as it may not accurately reflect the physiological conditions of the brain. Additionally, N-[2-(3-fluorophenyl)ethyl]-4-methyl-4-(5-methyl-2-furyl)-2-pentanamine has a short half-life and is rapidly metabolized, which can make it difficult to use in in vivo experiments.
Orientations Futures
There are several future directions for research on N-[2-(3-fluorophenyl)ethyl]-4-methyl-4-(5-methyl-2-furyl)-2-pentanamine and its role in the brain. One area of interest is the development of more selective and potent AMPA receptor agonists that can be used to study the role of AMPA receptors in specific brain regions and circuits. Another direction is the investigation of the therapeutic potential of AMPA receptor agonists for neurological disorders such as stroke, epilepsy, and Alzheimer's disease. Finally, the development of novel drug delivery systems that can enhance the bioavailability and duration of action of AMPA receptor agonists may also be a promising avenue for future research.
Méthodes De Synthèse
N-[2-(3-fluorophenyl)ethyl]-4-methyl-4-(5-methyl-2-furyl)-2-pentanamine can be synthesized through a multi-step process that involves the reaction of 3-fluoroacetophenone with ethylmagnesium bromide to form 2-(3-fluorophenyl)ethanol, which is then converted to the corresponding amine using reductive amination with 4-methyl-4-(5-methyl-2-furyl)-2-pentanone. The final product is obtained by N-alkylation of the amine with 1-bromo-2-chloroethane.
Applications De Recherche Scientifique
N-[2-(3-fluorophenyl)ethyl]-4-methyl-4-(5-methyl-2-furyl)-2-pentanamine has been extensively studied in the field of neuroscience due to its ability to selectively activate the AMPA receptor. It has been used as a tool compound to investigate the role of AMPA receptors in synaptic plasticity, learning, and memory processes in both in vitro and in vivo models. N-[2-(3-fluorophenyl)ethyl]-4-methyl-4-(5-methyl-2-furyl)-2-pentanamine has also been used to study the molecular mechanisms of neurological disorders such as epilepsy, stroke, and Alzheimer's disease.
Propriétés
IUPAC Name |
N-[2-(3-fluorophenyl)ethyl]-4-methyl-4-(5-methylfuran-2-yl)pentan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26FNO/c1-14(13-19(3,4)18-9-8-15(2)22-18)21-11-10-16-6-5-7-17(20)12-16/h5-9,12,14,21H,10-11,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHIHTYFLLFIMGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(C)(C)CC(C)NCCC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3-fluorophenyl)ethyl]-4-methyl-4-(5-methyl-2-furyl)-2-pentanamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(4-{[1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-piperazinyl)-2,5-dimethylpyrazine](/img/structure/B4882749.png)
![2-amino-4-(2-chlorophenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B4882758.png)

![3-ethyl-5-{2-[3-(4-ethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4882777.png)
![({5-[2-(heptyloxy)phenyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)acetic acid](/img/structure/B4882786.png)
![N-{5-[(1,3-benzothiazol-2-ylthio)methyl]-1,2,4-oxadiazol-3-yl}-4,6-dimethyl-2-pyrimidinamine](/img/structure/B4882802.png)
![8-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-2,3-dimethyl-5-phenylthieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-4(5H)-one](/img/structure/B4882806.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenoxy]acetamide](/img/structure/B4882814.png)
![2-{[(1-cyclopropylethyl)(phenyl)amino]carbonyl}benzoic acid](/img/structure/B4882824.png)
![N-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-1,1-dicyclopropyl-N-methylmethanamine](/img/structure/B4882830.png)
